5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, making this compound a promising candidate for further research and development.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound may bind to these proteins and modulate their activity, thereby influencing cellular processes.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively. By modulating these pathways, the compound can influence a variety of cellular processes and outcomes.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process:
Step 1: Formation of the pyrido[2,3-d]pyrimidine core by cyclization of appropriate precursors.
Step 2: Introduction of the benzylthio group via nucleophilic substitution reaction.
Step 3: Alkylation to introduce the 1,3-dimethyl and 6-propyl groups.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. High-purity reagents and catalysts are employed to ensure yield and purity, often involving continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: Can be oxidized to yield sulfoxides or sulfones.
Reduction: Reduction reactions typically target the pyrido[2,3-d]pyrimidine core.
Substitution: Both the benzylthio and the pyrido[2,3-d]pyrimidine moieties can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used include:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products of these reactions can range from sulfoxides/sulfones in oxidation, reduced forms of the core in reduction, and various substituted derivatives in nucleophilic substitution.
Scientific Research Applications
This compound finds applications in several research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in materials science for developing novel polymers and advanced materials.
Comparison with Similar Compounds
Uniqueness: Compared to other pyrido[2,3-d]pyrimidine derivatives, 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique steric and electronic properties influencing its reactivity and biological activity.
Similar Compounds:Pyrido[2,3-d]pyrimidine: A broad class known for diverse biological activities.
5-(methylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A closely related compound differing in the alkylthio group.
1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacking the benzylthio group but otherwise similar.
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Properties
IUPAC Name |
5-benzylsulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-8-14-11-20-17-15(18(23)22(3)19(24)21(17)2)16(14)25-12-13-9-6-5-7-10-13/h5-7,9-11H,4,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKFYWHCBPIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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